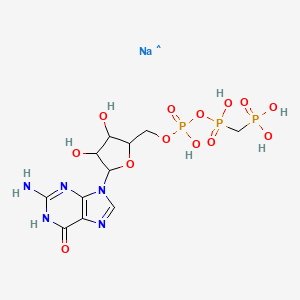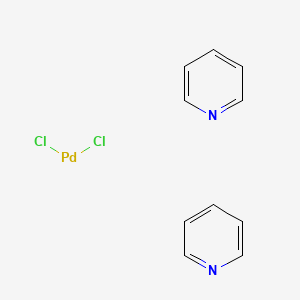
β,γ-亚甲基鸟苷 5'-三磷酸钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt: is a non-hydrolyzable analog of guanosine triphosphate (GTP). This compound is widely used in biochemical research due to its ability to mimic GTP while being resistant to hydrolysis. It is particularly useful in studies involving GTP-binding proteins and GTPase activities .
科学研究应用
Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. Some of its applications include:
作用机制
Target of Action
Beta, Gamma-Methyleneguanosine 5’-Triphosphate Sodium Salt, also known as GMPPCP, is primarily targeted towards GTPases . GTPases are a large family of enzymes that can bind and hydrolyze guanosine triphosphate (GTP). They are involved in various cellular processes including protein synthesis, cell signaling, and transport .
Mode of Action
GMPPCP acts as a non-hydrolyzable analog of GTP . It mimics GTP and binds to GTPases, but unlike GTP, it is resistant to hydrolysis . This allows GMPPCP to remain bound to the GTPase, thereby stabilizing it in an active state and influencing the downstream signaling pathways .
Biochemical Pathways
By binding to GTPases and maintaining them in an active state, GMPPCP influences various biochemical pathways. These include pathways involved in cell signaling and protein synthesis . The exact downstream effects can vary depending on the specific GTPase and cellular context.
Pharmacokinetics
It is soluble in water, suggesting it could be readily absorbed and distributed in the body .
Result of Action
The binding of GMPPCP to GTPases results in the activation of these enzymes and the subsequent alteration of cell signaling pathways. This can lead to notable changes in cell proliferation, differentiation, and migration .
生化分析
Biochemical Properties
Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily those involved in GTP-binding and hydrolysis. For instance, it is known to modulate G proteins, which are essential for cell signaling, protein synthesis, and other metabolic processes . The compound’s non-hydrolyzable nature allows it to bind to GTPases without being broken down, thereby stabilizing the GTP-bound state and facilitating the study of GTPase functions .
Cellular Effects
Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt: influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It activates GTPases, leading to significant changes in cell proliferation, differentiation, and migration . Additionally, it has been used to study the effects of GTP-binding on cellular functions, providing insights into the mechanisms of cell signaling and metabolic regulation .
Molecular Mechanism
The molecular mechanism of beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt involves its binding interactions with GTPases and other GTP-binding proteins. By mimicking GTP, it binds to the active sites of these proteins, inhibiting or activating their functions. This interaction can lead to changes in gene expression and enzyme activity, providing a deeper understanding of the molecular basis of GTPase-mediated processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt can change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular functions, including sustained activation or inhibition of GTPases . These temporal effects are crucial for understanding the compound’s long-term impact on biochemical and cellular processes.
Dosage Effects in Animal Models
The effects of beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt vary with different dosages in animal models. At lower doses, it can effectively modulate GTPase activity without causing adverse effects. At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and signaling pathways . Understanding these dosage effects is essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt: is involved in several metabolic pathways, particularly those related to GTP-binding and hydrolysis. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical and cellular studies.
Subcellular Localization
The subcellular localization of beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular functions
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of beta,gamma-Methyleneguanosine 5'-triphosphate sodium salt involves the chemical modification of guanosine triphosphateThis modification is achieved through a series of chemical reactions involving phosphorylating agents and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods: : Industrial production of beta,gamma-Methyleneguanosine 5'-triphosphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions: : Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt primarily undergoes reactions typical of nucleotides, such as binding to proteins and participating in enzymatic processes. It does not undergo hydrolysis due to the presence of the methylene group, making it stable under conditions where GTP would normally be hydrolyzed .
Common Reagents and Conditions: : Common reagents used in reactions involving this compound include various enzymes like GTPases, which facilitate the binding and study of the compound. The conditions typically involve aqueous solutions at physiological pH and temperature .
Major Products: : The major products formed from reactions involving beta,gamma-Methyleneguanosine 5'-triphosphate sodium salt are usually complexes with proteins or other biomolecules. These complexes are studied to understand the role of GTP-binding proteins in cellular processes .
相似化合物的比较
Similar Compounds
Guanosine 5/'-diphosphate sodium salt: Another nucleotide analog used in similar studies but lacks the methylene group, making it susceptible to hydrolysis.
Adenosine 5/'-triphosphate sodium salt: A similar compound used to study ATP-binding proteins and enzymes.
Guanosine 5/'- [beta,gamma-imido]triphosphate trisodium salt hydrate: Another non-hydrolyzable analog of GTP used in biochemical research.
Uniqueness: : Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt is unique due to its non-hydrolyzable nature, which allows for prolonged studies of GTP-binding proteins without the interference of hydrolysis. This stability makes it a valuable tool in biochemical and molecular biology research .
属性
InChI |
InChI=1S/C11H18N5O13P3.Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCIJVWLZVQKJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5NaO13P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585221 |
Source


|
| Record name | PUBCHEM_16219647 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10470-57-2 |
Source


|
| Record name | PUBCHEM_16219647 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








